tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of tetrahydropyran and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carbamate group attached to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of a suitable tetrahydropyran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)carbamate
- tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)carbamate
Uniqueness
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is unique due to the specific positioning of the hydroxymethyl group on the tetrahydropyran ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)oxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZAGUOZDYGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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